molecular formula C10H13NO4 B2857393 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione CAS No. 51871-58-0

1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B2857393
CAS No.: 51871-58-0
M. Wt: 211.217
InChI Key: FZZFVLKTLHLCOM-UHFFFAOYSA-N
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Description

1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione (succinimide), a heterocyclic scaffold widely utilized in medicinal chemistry and organic synthesis. The compound features a cyclopentylcarbonyloxy group attached to the nitrogen atom of the pyrrolidine-2,5-dione core. Pyrrolidine-2,5-dione derivatives are known for diverse bioactivities, including anticonvulsant, antimicrobial, and enzyme inhibitory effects, as well as applications in chemical derivatization and polymer conjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) cyclopentanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZFVLKTLHLCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with cyclopentanecarbonyl chloride under appropriate conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentylcarbonyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition, particularly carbonic anhydrase isoenzymes, which are involved in various physiological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as carbonic anhydrase isoenzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can have therapeutic effects in conditions where carbonic anhydrase activity is dysregulated .

Comparison with Similar Compounds

The following analysis compares 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione with structurally and functionally related pyrrolidine-2,5-dione derivatives. Key parameters include substituent groups, synthesis methods, biological activities, and applications.

Structural Analogues with Aliphatic Substituents
Compound Name Substituent Group Molecular Weight (g/mol) Key Features/Applications Reference
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione 11-sulfanylundecanoyl 315 (observed via MS) Used in polymer conjugation (e.g., MUAPEI); ester bond cleavage observed at m/z 201
1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione Cyclobutylcarbonyl N/A Smaller cycloalkyl group; discontinued commercial availability

Key Observations :

Derivatives with Aromatic/Electron-Deficient Substituents
Compound Name Substituent Group Key Features/Applications Reference
1-[(4-Chlorophenyl)carbonyl]oxy]pyrrolidine-2,5-dione 4-chlorobenzoyl Active ester for peptide synthesis; higher electrophilicity due to electron-withdrawing Cl
1-[(Quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione (AccQ-Fluor) Quinolin-6-ylcarbamoyl Fluorescent derivatization reagent for HPLC; stable N-substituted urea structure
1-{[(5-Azido-2-nitrophenyl)carbonyl]oxy}pyrrolidine-2,5-dione Azido-nitrophenyl Photoactivatable reagent for click chemistry; unique azido functionality

Key Observations :

  • Aromatic substituents (e.g., chlorophenyl, nitrophenyl) enhance electrophilicity, making these derivatives effective acylating agents. The cyclopentylcarbonyl group, being aliphatic, may exhibit lower reactivity in such reactions .
  • Fluorescent or photoactivatable properties are absent in the target compound but critical for derivatives like AccQ-Fluor .
Bioactive Pyrrolidine-2,5-dione Derivatives
Compound Name Bioactivity/Application Key Data Reference
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione Anticonvulsant (GABA-T inhibition) IC₅₀ = 100.5 ± 5.2 µM (brain GABA-T)
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Antimicrobial Moderate activity against E. coli, B. subtilis
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives 5-HT1A/SERT dual affinity Designed for CNS targeting

Key Observations :

  • The cyclopentylcarbonyl derivative’s bioactivity remains uncharacterized in the provided evidence. However, structural analogs with aromatic/acetylphenyl groups show promising anticonvulsant and antimicrobial activities .
  • Substitutions at the N1 position (e.g., arylpiperazine) are critical for receptor affinity, suggesting that the cyclopentylcarbonyl group could be optimized for CNS-targeted applications .

Biological Activity

1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione (CAS No. 51871-58-0) is a compound belonging to the pyrrolidine-2,5-dione class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings regarding its activity against various biological targets.

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 211.217 g/mol
  • InChI Key : FZZFVLKTLHLCOM-UHFFFAOYSA-N

Synthesis

The synthesis of 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with cyclopentanecarbonyl chloride. This reaction can be performed under various conditions to yield the desired product efficiently.

1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione exhibits its biological activity primarily through enzyme inhibition. The compound has shown effectiveness in inhibiting carbonic anhydrase isoenzymes, which are critical in regulating acid-base balance and other physiological processes.

Inhibition Studies

Research has demonstrated that compounds structurally related to 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione have significant inhibitory effects on human placental aromatase and other enzymes involved in steroidogenesis. For instance:

CompoundTarget EnzymeIC50 (µM)
1-Cyclohexyl-3-[2'-(4"-aminophenyl)ethyl] pyrrolidine-2,5-dioneAromatase23.8 ± 4.6
1-Octyl-3-[2'-(4"-aminophenyl)ethyl] pyrrolidine-2,5-dioneAromatase24.6 ± 1.8
AminoglutethimideAromatase20.0 ± 2.6

These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting steroid hormone-related diseases.

Case Studies and Research Findings

A study published in PubMed evaluated several pyrrolidine derivatives for their biological activity against human placental aromatase and found promising results for compounds similar to 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione. The research indicated that these compounds could inhibit enzyme activity effectively, suggesting potential applications in treating hormone-dependent cancers such as breast cancer .

Another investigation into the compound's interaction with carbonic anhydrase isoenzymes revealed that it binds effectively at the active site of the enzyme, which is crucial for its inhibition mechanism .

Comparative Analysis

To understand the unique properties of 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione, it can be compared with other similar compounds:

CompoundStructureBiological Activity
Pyrrolidine-2,5-dioneBasic scaffoldModerate enzyme inhibition
PyrrolizinesFused ring structureVaries widely in activity
ProlinolHydroxylated derivativeUsed in synthetic applications

The structural modifications in 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione enhance its biological activity compared to simpler analogs.

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